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  • Product: (2-Chloro-1,1-difluoroethyl)benzene
  • CAS: 55805-08-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Chloro-1,1-difluoroethyl)benzene: CAS Number 55805-08-8

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (2-Chloro-1,1-difluoroethyl)benzene, a compound of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Chloro-1,1-difluoroethyl)benzene, a compound of interest in synthetic and medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document integrates established principles of analytical chemistry and spectroscopy with data from structurally analogous compounds to offer a robust framework for its identification, synthesis, and handling.

Chemical Identity and Physicochemical Properties

(2-Chloro-1,1-difluoroethyl)benzene is a halogenated aromatic compound. Its unique substitution pattern, featuring a difluoro- and chloro-substituted ethyl group attached to a benzene ring, imparts specific chemical and physical properties that are of interest in the design of novel molecules.

PropertyValueSource
CAS Number 55805-08-8Internal Database
Molecular Formula C₈H₇ClF₂Internal Database
Molecular Weight 176.59 g/mol Internal Database
Canonical SMILES C1=CC=C(C=C1)C(F)(F)CClInternal Database
InChI Key Not AvailableInternal Database

Synthesis and Mechanistic Considerations

A related synthesis described in the literature for 1-chloro-ethylbenzenes involves the reaction of styrene with hydrogen chloride in the presence of a catalyst.[1] This suggests that a similar electrophilic addition mechanism could be employed for a difluorinated styrene derivative.

Proposed Synthetic Workflow:

Synthesis_Workflow Styrene Styrene Derivative (e.g., 1,1-difluoro-2-phenylethene) Reaction Electrophilic Addition Styrene->Reaction HCl Hydrogen Chloride (HCl) HCl->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl3, FeCl3) Catalyst->Reaction Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reaction Product (2-Chloro-1,1-difluoroethyl)benzene Reaction->Product Purification Purification (Distillation/Chromatography) Product->Purification

Caption: Proposed synthetic workflow for (2-Chloro-1,1-difluoroethyl)benzene.

Experimental Protocol (Hypothetical):
  • Reaction Setup: To a solution of the styrene precursor in an inert solvent (e.g., dichloromethane) in a three-necked flask equipped with a magnetic stirrer and a gas inlet tube, a Lewis acid catalyst is added under an inert atmosphere.

  • Reaction Execution: The reaction mixture is cooled to 0°C, and dry hydrogen chloride gas is bubbled through the solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield (2-Chloro-1,1-difluoroethyl)benzene.

Spectroscopic Identification and Structural Elucidation

The unambiguous identification of (2-Chloro-1,1-difluoroethyl)benzene relies on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of (2-Chloro-1,1-difluoroethyl)benzene are discussed below.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the chloroethyl group.

  • Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 7.2-7.5 ppm is expected for the five protons on the benzene ring.

  • Chloromethyl Protons (CH₂Cl): A triplet in the range of δ 3.8-4.2 ppm is predicted for the two protons of the chloromethyl group. The splitting into a triplet is due to the coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Aromatic Carbons (C₆H₅): Multiple signals are expected in the aromatic region (δ 125-140 ppm). The carbon attached to the ethyl group will likely be a triplet due to coupling with the geminal fluorine atoms (²JCF).

  • Difluoromethyl Carbon (CF₂): A triplet is expected in the range of δ 110-130 ppm due to the one-bond coupling with the two fluorine atoms (¹JCF).

  • Chloromethyl Carbon (CH₂Cl): A triplet is anticipated in the range of δ 40-50 ppm due to the two-bond coupling with the fluorine atoms (²JCF).

¹⁹F NMR Spectroscopy:

Fluorine-19 NMR is highly sensitive and provides valuable information about the fluorine-containing functional groups.

  • A triplet is expected for the two equivalent fluorine atoms, arising from the coupling with the two adjacent protons of the chloromethyl group (³JFH). The chemical shift is predicted to be in the range of -90 to -120 ppm relative to CFCl₃.[2]

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like (2-Chloro-1,1-difluoroethyl)benzene. Electron ionization (EI) would likely be used.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak.

m/zProposed FragmentFragmentation Pathway
176/178[C₈H₇ClF₂]⁺Molecular Ion
141[C₈H₇F₂]⁺Loss of Cl radical
127[C₇H₅F₂]⁺Loss of CH₂Cl radical
109[C₆H₅F₂]⁺Benzylic cleavage
77[C₆H₅]⁺Loss of C₂H₂ClF₂

digraph "Fragmentation_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
M [label="[C₈H₇ClF₂]⁺ (m/z 176/178)"];
F1 [label="[C₈H₇F₂]⁺ (m/z 141)"];
F2 [label="[C₇H₅F₂]⁺ (m/z 127)"];
F3 [label="[C₆H₅F₂]⁺ (m/z 109)"];
F4 [label="[C₆H₅]⁺ (m/z 77)"];

M -> F1 [label="- •Cl"];
M -> F2 [label="- •CH₂Cl"];
M -> F3 [label="- C₂H₂Cl"];
F3 -> F4 [label="- F₂"];

}graphy-Mass Spectrometry (GC-MS) Protocol:**

This protocol provides a general framework for the GC-MS analysis. Optimization of parameters may be required based on the specific instrumentation.

digraph "GC_MS_Workflow" {
    graph [rankdir="TB", splines=ortho, nodesep=0.5];
    node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Arial", fontsize=9];

    Sample [label="Sample Preparation\n(Dilution in appropriate solvent, e.g., Hexane)"];
    Injection [label="GC Injection\n(Split/Splitless Inlet)"];
    Separation [label="Chromatographic Separation\n(Capillary Column, e.g., DB-5ms)"];
    Ionization [label="Mass Spectrometry\n(Electron Ionization - 70 eV)"];
    Detection [label="Detection\n(Quadrupole Mass Analyzer)"];
    Data [label="Data Analysis\n(Peak Integration, Library Search)"];

    Sample -> Injection;
    Injection -> Separation;
    Separation -> Ionization;
    Ionization -> Detection;
    Detection -> Data;
}

Caption: General workflow for GC-MS analysis.

GC Conditions (Typical):

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms)

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

MS Conditions (Typical):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 amu

Safety and Handling

Potential Hazards:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors or dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Applications and Future Directions

The unique combination of a phenyl ring with a difluoro- and chloro-substituted ethyl group makes (2-Chloro-1,1-difluoroethyl)benzene a potentially valuable building block in several areas of chemical research.

  • Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of molecules. [5]This compound could serve as a precursor for the synthesis of novel bioactive compounds.

  • Materials Science: Fluorinated organic compounds are used in the development of advanced materials with specific properties, such as liquid crystals and polymers.

Further research is needed to fully explore the reactivity and potential applications of this compound. The development of an efficient and scalable synthesis would be a critical first step in enabling its broader use in the scientific community.

References

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (URL not available)
  • (2-Chloro-1,1-difluoro-ethyl)-benzene|55805-08-8 - MOLBASE. (URL not available)
  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline | Agilent. (URL: [Link])

  • Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Benzene, 1-chloro-2-(chloromethyl)- - the NIST WebBook. (URL: [Link])

  • 1-Chloro-1,2-difluoroethene | C2HClF2 | CID 9662 - PubChem. (URL: [Link])

  • (PDF) Simultaneous trace level determination of benzene and 1, 2-dichloroethane by GC-HS/GC-MS in several pharmaceutical drug substances - ResearchGate. (URL: [Link])

  • US1998538A - Process for the manufacture of 1-chloro-ethylbenzenes - Google P
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates - ResearchGate. (URL: [Link])

  • 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem. (URL: [Link])

  • Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr - The Royal Society of Chemistry. (URL: [Link])

  • 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ... - Doc Brown's Chemistry. (URL: [Link])

  • mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

  • Styrene Production from Ethylbenzene. (URL: [Link])

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. (URL: [Link])

  • 1807 - Hazardous Substance Fact Sheet. (URL: [Link])

  • Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC - NIH. (URL: [Link])

  • GC AND GC/MS. (URL: [Link])

  • Table of Characteristic IR Absorptions. (URL: [Link])

  • 13-C NMR - How Many Signals - Master Organic Chemistry. (URL: [Link])

  • Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere - ACP. (URL: [Link])

  • Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. (URL: [Link])

  • Preparation of (1-chloroethyl)benzene - PrepChem.com. (URL: [Link])

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (URL: [Link])

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. (URL: [Link])

  • 19Flourine NMR. (URL: [Link])

  • Mass Spectrometry - MSU chemistry. (URL: [Link])

  • Mass spectrometry 1 - Chemistry LibreTexts. (URL: [Link])

Sources

Exploratory

A Guide to Novel Synthetic Routes for (2-Chloro-1,1-difluoroethyl)benzene: A Valuable Fluorinated Building Block

Introduction: The Strategic Value of Fluorine and Chlorine in Modern Chemistry In the landscape of contemporary drug discovery and agrochemical development, the deliberate incorporation of halogen atoms, particularly flu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine and Chlorine in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, the deliberate incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of molecular design. The introduction of a gem-difluoro (-CF2-) group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions. Similarly, the presence of a chlorine atom can influence a compound's reactivity and biological activity. The target molecule of this guide, (2-Chloro-1,1-difluoroethyl)benzene, is a scaffold of significant interest as it combines these valuable structural motifs. Its synthesis, therefore, is a topic of practical importance for researchers and scientists seeking to access novel chemical matter for their development pipelines.

This technical guide provides an in-depth exploration of modern and novel synthetic strategies for the preparation of (2-Chloro-1,1-difluoroethyl)benzene. We will move beyond classical approaches to focus on methodologies that offer advantages in terms of efficiency, selectivity, and applicability. Each proposed route will be accompanied by a detailed discussion of the underlying chemical principles, a step-by-step experimental protocol, and a mechanistic diagram to provide a comprehensive and actionable resource for the practicing chemist.

Route 1: Synthesis from Styrene Precursors via Electrophilic Addition

A logical and direct approach to the target molecule involves the functionalization of the double bond in styrene or its derivatives. This strategy hinges on the ability to control the regioselectivity of the addition of two fluorine atoms and a chlorine atom across the vinyl group.

Strategy A: Concurrent Geminal Difluorination and Chlorination of Styrene

Recent advances in the use of hypervalent iodine reagents have opened up new avenues for the difunctionalization of alkenes. A particularly elegant strategy involves the in-situ generation of a fluorinating agent that can also facilitate the incorporation of a chlorine atom. Reagents like Selectfluor, in combination with a chloride source, can be used to achieve a geminal difluorination and chlorination in a single step.

Causality Behind Experimental Choices: The use of a hypervalent iodine(III) reagent, generated in situ from an iodine(I) precursor and an oxidant like Selectfluor, is key to this transformation. The hypervalent iodine species acts as an electrophilic fluorine source, activating the double bond of styrene towards nucleophilic attack. The presence of a chloride source, such as tetrabutylammonium chloride (TBAC), provides the nucleophile for the subsequent step, leading to the desired product.

Experimental Protocol: I(I)/I(III) Catalyzed Geminal Difluoro-chlorination of Styrene

  • To a stirred solution of styrene (1.0 mmol, 1.0 equiv) and 4-iodotoluene (0.1 mmol, 0.1 equiv) in anhydrous acetonitrile (5 mL) at room temperature is added tetrabutylammonium chloride (1.2 mmol, 1.2 equiv).

  • Selectfluor (2.5 mmol, 2.5 equiv) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at 60 °C and monitored by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium thiosulfate (10 mL).

  • The mixture is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (2-Chloro-1,1-difluoroethyl)benzene.

Proposed Mechanistic Pathway

G Proposed Mechanism for Geminal Difluoro-chlorination cluster_0 Catalyst Activation cluster_1 Alkene Functionalization pTolI p-Tol-I pTolIF2 p-Tol-IF2 (Active Fluorinating Agent) pTolI->pTolIF2 Oxidation Selectfluor Selectfluor Selectfluor->pTolIF2 Intermediate1 Fluoronium Ion Intermediate Styrene Styrene Styrene->Intermediate1 + p-Tol-IF2 - p-Tol-I Intermediate2 Benzylic Carbocation Intermediate1->Intermediate2 Ring Opening Product (2-Chloro-1,1-difluoroethyl)benzene Intermediate2->Product + Cl-

Caption: I(I)/I(III) catalytic cycle for difluoro-chlorination.

Strategy B: Two-Step Approach via Hydrochlorination of a Fluorinated Styrene

An alternative strategy involves a two-step sequence: the synthesis of a suitable fluorinated styrene derivative followed by the addition of hydrogen chloride (HCl) across the double bond. This approach allows for a more controlled introduction of the halogen atoms. For instance, the hydrochlorination of 1,1-difluoro-2-phenylethene would yield the desired product.

Causality Behind Experimental Choices: The success of this route depends on the regioselectivity of the HCl addition, which is governed by Markovnikov's rule. The addition of a proton to the less substituted carbon of the double bond will generate a more stable benzylic carbocation. Subsequent attack by the chloride ion at this benzylic position leads to the formation of (2-Chloro-1,1-difluoroethyl)benzene. The use of a catalyst, such as a Lewis acid or a copper salt, can facilitate the hydrochlorination reaction.[1]

Experimental Protocol: Hydrochlorination of 1,1-Difluoro-2-phenylethene

  • A solution of 1,1-difluoro-2-phenylethene (1.0 mmol, 1.0 equiv) in a suitable solvent such as dichloromethane (10 mL) is cooled to 0 °C in an ice bath.

  • A solution of hydrogen chloride in diethyl ether (2.0 M, 1.2 mL, 2.4 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield (2-Chloro-1,1-difluoroethyl)benzene.

Visualizing the Regioselectivity

G Markovnikov Addition of HCl Start 1,1-Difluoro-2-phenylethene Protonation + H+ Start->Protonation Carbocation Benzylic Carbocation (Resonance Stabilized) Protonation->Carbocation Chloride_Attack + Cl- Carbocation->Chloride_Attack Product (2-Chloro-1,1-difluoroethyl)benzene Chloride_Attack->Product

Caption: Regioselective hydrochlorination pathway.

Route 2: Synthesis from Ethylbenzene Precursors via Free-Radical Halogenation

This approach utilizes a readily available starting material, 1,1-difluoroethylbenzene, and introduces the chlorine atom through a free-radical substitution reaction. This method is attractive due to its atom economy but can present challenges in controlling selectivity.

Causality Behind Experimental Choices: Free-radical chlorination, typically initiated by UV light or a radical initiator, proceeds via a chain reaction mechanism. The selectivity of the chlorination is determined by the stability of the radical intermediate. In the case of 1,1-difluoroethylbenzene, hydrogen abstraction can occur at either the benzylic (α) or the terminal (β) position. While the benzylic radical is generally more stable due to resonance with the aromatic ring, the presence of the electron-withdrawing fluorine atoms can influence the relative stability of the radicals and thus the product distribution.[2] The use of specific chlorinating agents, such as sulfuryl chloride, can sometimes offer improved selectivity compared to chlorine gas.

Experimental Protocol: Photochemical Chlorination of 1,1-Difluoroethylbenzene

  • A solution of 1,1-difluoroethylbenzene (1.0 mmol, 1.0 equiv) in carbon tetrachloride (10 mL) is placed in a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • The solution is deoxygenated by bubbling with argon for 15 minutes.

  • A radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 mmol, 0.05 equiv), is added.

  • The reaction mixture is heated to reflux (approx. 77 °C) and irradiated with a UV lamp (e.g., a high-pressure mercury lamp).

  • A solution of sulfuryl chloride (1.1 mmol, 1.1 equiv) in carbon tetrachloride (2 mL) is added dropwise over 30 minutes.

  • The reaction is monitored by GC-MS for the formation of the desired product and the disappearance of the starting material.

  • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by preparative HPLC or fractional distillation to separate the desired (2-Chloro-1,1-difluoroethyl)benzene from other chlorinated isomers and unreacted starting material.

Free-Radical Chlorination Mechanism

G Free-Radical Chain Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or Light R• + SO2Cl2 R• + SO2Cl2 R-Cl + •SO2Cl R-Cl + •SO2Cl R• + SO2Cl2->R-Cl + •SO2Cl •SO2Cl •SO2Cl SO2 + Cl• SO2 + Cl• •SO2Cl->SO2 + Cl• Substrate (R'-H) 1,1-Difluoroethylbenzene Radical (R'•) Substrate Radical Substrate (R'-H)->Radical (R'•) + Cl• - HCl Product (R'-Cl) (2-Chloro-1,1-difluoroethyl)benzene Radical (R'•)->Product (R'-Cl) + SO2Cl2 - •SO2Cl Cl• + Cl• Cl• + Cl• Cl2 Cl2 Cl• + Cl•->Cl2 R'• + Cl• R'• + Cl• R'-Cl R'-Cl R'• + Cl•->R'-Cl R'• + R'• R'• + R'• R'-R' R'-R' R'• + R'•->R'-R'

Caption: Key steps in free-radical chlorination.

Comparison of Synthetic Routes

RouteStarting MaterialKey TransformationAdvantagesDisadvantages
1A StyreneI(I)/I(III) Catalyzed Difluoro-chlorinationDirect, one-pot synthesis; potentially high atom economy.Requires specialized reagents (Selectfluor); optimization of catalyst and conditions may be needed.
1B 1,1-Difluoro-2-phenyletheneMarkovnikov HydrochlorinationControlled, stepwise approach; predictable regioselectivity.Requires synthesis of the fluorinated styrene precursor; may involve handling of gaseous HCl.
2 1,1-DifluoroethylbenzeneFree-Radical ChlorinationUtilizes a simple starting material; potentially cost-effective.Lack of selectivity can lead to a mixture of isomers, requiring challenging purification.

Conclusion and Future Outlook

The synthesis of (2-Chloro-1,1-difluoroethyl)benzene can be approached through several modern and innovative strategies. For researchers prioritizing directness and novelty, the catalytic difluoro-chlorination of styrene (Route 1A) represents a state-of-the-art method. For those who favor a more controlled and predictable synthesis, the two-step hydrochlorination of a fluorinated styrene (Route 1B) is a robust option. While the free-radical chlorination of 1,1-difluoroethylbenzene (Route 2) is conceptually simple, it poses significant challenges in achieving the desired regioselectivity.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, purity requirements, and available resources. The methodologies outlined in this guide provide a strong foundation for the development of efficient and scalable syntheses of this valuable fluorinated building block, thereby enabling its broader application in the design and discovery of new pharmaceuticals and agrochemicals.

References

  • Häfliger, J., Livingstone, K., Daniliuc, C. G., & Gilmour, R. (2021). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Chemical Science, 12(14), 5146–5151. [Link]

  • Kitamura, T., Muta, K., & Oyamada, J. (2015). Hypervalent Iodine-Mediated Fluorination of Styrene Derivatives: Stoichiometric and Catalytic Transformation to 2,2-Difluoroethylarenes. The Journal of Organic Chemistry, 80(20), 10431–10436. [Link]

  • Montgomery, R. S. (1959). U.S. Patent No. 2,906,781. Washington, DC: U.S.
  • Markovnikov, V. V. (1870). Ueber die Abhängigkeit der verschiedenen Vertretbarkeit des Radical-Wasserstoffs in den isomeren Buttersäuren. Justus Liebigs Annalen der Chemie, 153(1), 228-259.
  • LibreTexts. (2023, January 22). Electrophilic Addition of Hydrogen Halides. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023, November 28). Photochlorination. In Wikipedia, The Free Encyclopedia. [Link]

  • Lumen Learning. Reactions of alkylbenzenes. In Organic Chemistry II. [Link]

  • Asymmetric Additions To C-N Double Bonds. (2016). In Comprehensive Organic Synthesis II (Second Edition), 209-251. [Link]

  • ChemSynthesis. (n.d.). 1,1-difluoro-ethyl-benzene. [Link]

  • Montgomery, R. S. (1957). U.S. Patent No. 2,906,781. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. [Link]

Sources

Foundational

Introduction: The Significance of Halogenated Benzene Derivatives in Modern Research

An In-depth Technical Guide to the Quantum Mechanical Study of (2-Chloro-1,1-difluoroethyl)benzene Molecules containing fluorinated and chlorinated functional groups are of profound interest in the fields of pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Mechanical Study of (2-Chloro-1,1-difluoroethyl)benzene

Molecules containing fluorinated and chlorinated functional groups are of profound interest in the fields of pharmaceutical and agrochemical sciences. The strategic incorporation of halogen atoms can significantly alter the physicochemical properties of a parent molecule, often enhancing metabolic resistance, absorption, and overall pharmacological activity.[1] The (2-Chloro-1,1-difluoroethyl)benzene molecule, possessing both chlorine and geminal fluorine atoms attached to an ethyl group on a benzene ring, represents a fascinating subject for detailed quantum mechanical investigation. Such studies are crucial for understanding its structural stability, reactivity, and spectroscopic signatures, which are foundational for its potential applications.

The carbon-fluorine bond is one of the strongest in organic chemistry, imparting thermal and chemical stability.[2] Concurrently, the presence of a chlorine atom and the aromatic ring introduces sites of varying electrostatic potential, influencing intermolecular interactions.[3] A comprehensive theoretical study, validated by experimental spectroscopy, provides a powerful framework for elucidating the intricate relationship between the structure and properties of this molecule. This guide offers a robust, field-proven protocol for conducting a thorough quantum mechanical analysis of (2-Chloro-1,1-difluoroethyl)benzene, intended for researchers, computational chemists, and professionals in drug development.

Part 1: Computational Methodology: A First-Principles Approach

The cornerstone of a modern molecular investigation is the synergy between theoretical calculations and experimental validation. Density Functional Theory (DFT) has emerged as a highly effective method for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost.[4]

Rationale for Method Selection: DFT and Basis Sets

For halogenated organic compounds, the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has consistently provided reliable results for molecular geometries and vibrational frequencies.[5][6] To accurately describe the electronic structure of atoms with lone pairs and diffuse electrons, such as chlorine and fluorine, a Pople-style basis set with polarization and diffuse functions, like 6-311++G(d,p) , is highly recommended.[7] This choice ensures a robust theoretical model capable of capturing the subtle electronic effects induced by the halogen substituents.

Protocol for Geometry Optimization and Vibrational Analysis

The following protocol outlines the steps for a full geometry optimization and subsequent frequency calculation using a quantum chemistry software package like Gaussian.

Step-by-Step Computational Protocol:

  • Molecule Building: Construct the initial 3D structure of (2-Chloro-1,1-difluoroethyl)benzene using a molecular modeling interface (e.g., GaussView, Avogadro). Ensure a reasonable starting geometry.

  • Input File Preparation: Create an input file specifying the calculation type, level of theory, and basis set. A typical input line would be: #p B3LYP/6-311++G(d,p) Opt Freq.

    • #p: Enables verbose output.

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.

    • Opt: Requests a geometry optimization to find the lowest energy conformation.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the input file to the quantum chemistry software for calculation.

  • Verification of Optimization: Upon completion, verify that the optimization converged successfully. This is confirmed by the absence of imaginary frequencies in the output file, which indicates that the optimized structure corresponds to a true energy minimum.

  • Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and the calculated vibrational frequencies and their corresponding IR and Raman intensities.

G Computational Workflow for (2-Chloro-1,1-difluoroethyl)benzene A 1. Build Initial 3D Structure B 2. Prepare Gaussian Input File (# B3LYP/6-311++G(d,p) Opt Freq) A->B Define theory level C 3. Perform DFT Calculation B->C Submit job D 4. Verify Optimization (Check for imaginary frequencies) C->D Check convergence D->C Re-optimize if failed E 5. Extract Optimized Geometry (Bond lengths, angles) D->E Successful optimization F 6. Extract Vibrational Frequencies (IR & Raman Spectra) D->F Successful optimization G 7. Analyze Electronic Properties (HOMO-LUMO, MEP) D->G Successful optimization

Caption: A typical workflow for DFT calculations.

Part 2: Experimental Validation: Vibrational Spectroscopy

To validate the theoretical results, experimental vibrational spectra are indispensable. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide complementary information about the vibrational modes of a molecule.[8]

Protocol for Spectroscopic Measurements

FT-IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet technique is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Data Acquisition: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range.[7] A spectrometer like a DR/Jasco FT-IR 6300 can be used.[5]

  • Background Correction: A background spectrum of the pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and matrix interferences.

FT-Raman Spectroscopy:

  • Instrumentation: An FT-Raman spectrometer, such as a Bruker RFS 100/S, is used.[5]

  • Excitation Source: A Nd:YAG laser operating at a wavelength of 1064 nm is a common excitation source to minimize fluorescence.[5][8]

  • Data Acquisition: The spectrum is recorded over a range of approximately 3500–50 cm⁻¹.[8] Several scans are accumulated to improve the signal-to-noise ratio.

G Experimental Spectroscopic Workflow cluster_0 FT-IR Spectroscopy cluster_1 FT-Raman Spectroscopy A 1a. Prepare KBr Pellet with Sample B 2a. Record Spectrum (4000-400 cm⁻¹) A->B C 3a. Perform Background Correction B->C G 4. Compare Experimental and Scaled Theoretical Spectra C->G D 1b. Place Sample in Holder E 2b. Excite with 1064 nm Laser D->E F 3b. Record Spectrum (3500-50 cm⁻¹) E->F F->G

Caption: Workflow for experimental FT-IR and FT-Raman analysis.

Part 3: Analysis of Molecular Properties

The integration of computational and experimental data allows for a detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure.

Molecular Geometry

The geometry optimization at the B3LYP/6-311++G(d,p) level of theory provides the equilibrium structure of the molecule. The introduction of the bulky and electronegative (2-Chloro-1,1-difluoroethyl) group is expected to cause some distortion in the benzene ring from its perfect hexagonal symmetry.[9] Key structural parameters like bond lengths and angles should be analyzed.

Table 1: Predicted Geometrical Parameters for (2-Chloro-1,1-difluoroethyl)benzene (Note: These are illustrative values expected from a B3LYP/6-311++G(d,p) calculation.)

ParameterBondPredicted Value (Å)ParameterAnglePredicted Value (°)
Bond LengthsC-C (ring avg.)1.395Bond AnglesC-C-C (ring avg.)120.0
C-C (alkyl)1.530C-C-Cl110.5
C-Cl1.785C-C-F109.8
C-F (avg.)1.350F-C-F108.5
Vibrational Assignments

The calculated vibrational frequencies must be scaled to correct for anharmonicity and the approximate nature of the DFT functional. A scaling factor of ~0.967 for B3LYP/6-311++G(d,p) is often used for frequencies. The scaled theoretical frequencies can then be compared with the experimental FT-IR and FT-Raman spectra to make definitive assignments of the vibrational modes.

Table 2: Selected Predicted Vibrational Frequencies and Their Assignments (Note: Illustrative assignments based on known group frequencies.)

Predicted Freq. (cm⁻¹) (Scaled)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment Description
3070~3075~3078Aromatic C-H stretching
2985~2990~2988Aliphatic C-H stretching
1590~1595~1592Aromatic C=C stretching
1150~1155~1148C-F stretching (asymmetric)
1120~1125~1115C-F stretching (symmetric)
740~745~738C-Cl stretching
550~555~545Benzene ring deformation

The C-Cl stretching vibration is typically observed in the 800-700 cm⁻¹ region.[7] The C-F stretching modes are usually strong in the IR spectrum and appear in the 1200-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[10]

Electronic Properties and Reactivity

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the molecule's chemical reactivity and electronic transitions.

  • HOMO: Represents the ability to donate an electron. In substituted benzenes, the HOMO is often localized on the aromatic ring.

  • LUMO: Represents the ability to accept an electron. The presence of electronegative halogens can lower the LUMO energy, making the molecule a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): This value is an indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For (2-Chloro-1,1-difluoroethyl)benzene, negative potential is expected around the electronegative fluorine and chlorine atoms, while the hydrogen atoms of the benzene ring will exhibit positive potential.[11]

Sources

Protocols & Analytical Methods

Method

(2-Chloro-1,1-difluoroethyl)benzene: A Guide to Synthesis, Properties, and Potential Applications in Organic Synthesis

An Application Guide for Researchers Prepared by a Senior Application Scientist This document provides a detailed technical guide on (2-Chloro-1,1-difluoroethyl)benzene (CAS No. 55805-08-8).

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

This document provides a detailed technical guide on (2-Chloro-1,1-difluoroethyl)benzene (CAS No. 55805-08-8). It is intended for researchers, scientists, and professionals in drug development who are interested in novel fluorinated building blocks. Given the limited specific literature on its applications, this guide focuses on the compound's physicochemical properties, probable synthetic routes, and its potential utility in organic synthesis based on a first-principles analysis of its structure and reactivity. The protocols herein are presented as well-reasoned, investigative starting points for research.

Introduction: The Potential of a Niche Building Block

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The 1,1-difluoroethyl moiety is of particular interest as it can serve as a bioisostere for hydroxyl, thiol, or amine groups, while imparting distinct electronic and conformational effects.

(2-Chloro-1,1-difluoroethyl)benzene emerges as a potentially valuable, yet underexplored, building block for introducing the 1,1-difluoro-2-phenylethyl group. Its structure features two key reactive sites: the benzylic carbon-chlorine bond, activated by the adjacent phenyl ring and geminal fluorine atoms, and the aromatic ring itself. This guide will dissect the reactivity at these sites to propose its application in key synthetic transformations.

Physicochemical & Structural Data

A thorough understanding of a reagent's properties is critical for experimental design. The key data for (2-Chloro-1,1-difluoroethyl)benzene are summarized below.

PropertyValueSource
CAS Number 55805-08-8[MOLBASE][1]
Molecular Formula C₈H₇ClF₂[MOLBASE][1]
Molecular Weight 176.59 g/mol [MOLBASE][1]
Structure Ph-CF₂-CH₂Cl-
Calculated LogP 3.0172[MOLBASE][1]
Physical Appearance Presumed to be a liquid at STP-

Synthetic Accessibility: A Note for Researchers

A comprehensive search of the scientific literature did not yield a standard, detailed laboratory procedure for the synthesis of (2-Chloro-1,1-difluoroethyl)benzene. Its commercial availability is limited, suggesting it is not a bulk chemical. For research purposes, plausible retrosynthetic pathways could include:

  • From 2,2-Difluoro-2-phenylethan-1-ol: A common route would be the chlorination of the corresponding alcohol using reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or Appel reaction conditions (PPh₃, CCl₄).

  • From Styrene Derivatives: A more complex, multi-step route could involve the halo-fluorination of a styrene precursor.

The lack of established synthetic protocols represents an opportunity for process chemistry research.

Core Reactivity Analysis & Potential Applications

The primary utility of (2-Chloro-1,1-difluoroethyl)benzene in organic synthesis is projected to stem from the reactivity of its benzylic C-Cl bond.

Friedel-Crafts Type Alkylation Reactions

The structure is highly analogous to benzyl chloride, a classic reagent for Friedel-Crafts alkylation.[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of a carbocation electrophile, which is then attacked by an electron-rich aromatic ring.

Mechanistic Rationale: In the presence of a strong Lewis acid (e.g., AlCl₃, FeCl₃, BF₃), the chlorine atom can be abstracted to form a benzylic carbocation. This cation is stabilized by:

  • Resonance: The positive charge is delocalized into the adjacent phenyl ring.

  • Inductive Effect: The geminal fluorine atoms are strongly electron-withdrawing, which would typically destabilize an adjacent carbocation. However, in this benzylic system, the resonance stabilization from the phenyl ring is the dominant factor, allowing for the cation's formation. The fluorine atoms' primary role here is to activate the C-Cl bond towards the Lewis acid.

This reaction would be a direct and atom-economical method for forging a C-C bond and installing the 1,1-difluoro-2-phenylethyl scaffold onto various aromatic and heteroaromatic systems.

Diagram: Proposed Mechanism for Friedel-Crafts Alkylation

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration Reagent Ph-CF₂-CH₂Cl Intermediate Ph-CF₂-CH₂⁺---[AlCl₄]⁻ Reagent->Intermediate Lewis Acid Coordination & Abstraction Arene Ar-H LA AlCl₃ Sigma Sigma Complex (Wheland Intermediate) Arene->Sigma Attack on Carbocation Product Ar-CH₂-CF₂-Ph Catalyst AlCl₃ + HCl Sigma_ref->Product Loss of H⁺

Caption: Proposed mechanism for Lewis acid-catalyzed Friedel-Crafts alkylation.

Nucleophilic Substitution Reactions (Sₙ1-type)

The same features that enable Friedel-Crafts reactions—a benzylic leaving group and a stabilized carbocation intermediate—also make (2-Chloro-1,1-difluoroethyl)benzene a promising substrate for Sₙ1-type nucleophilic substitutions. This pathway would allow for the introduction of heteroatom linkages.

Mechanistic Rationale: In a polar, protic solvent, the C-Cl bond can ionize to form the same resonance-stabilized benzylic carbocation discussed previously. This rate-determining step is followed by a rapid attack from a nucleophile. This approach is suitable for a wide range of soft and hard nucleophiles.

  • O-Alkylation: Reaction with alcohols (R-OH) or phenols (Ar-OH) under basic conditions would yield ethers (Ph-CF₂-CH₂-OR) and (Ph-CF₂-CH₂-OAr), respectively.

  • N-Alkylation: Amines (R₂NH) would react to form the corresponding substituted amines (Ph-CF₂-CH₂-NR₂).

  • S-Alkylation: Thiols (R-SH) would readily form thioethers (Ph-CF₂-CH₂-SR).

These transformations provide access to a diverse set of molecules where the 1,1-difluoro-2-phenylethyl group is connected via a flexible heteroatom linker, a common motif in drug discovery.

Diagram: General Workflow for Reactivity Exploration

G cluster_paths Potential Reaction Pathways cluster_products Resulting Molecular Scaffolds Start (2-Chloro-1,1-difluoroethyl)benzene (Ph-CF₂-CH₂Cl) FC Friedel-Crafts Alkylation (Lewis Acid, Arene) Start->FC SN1 Nucleophilic Substitution (Nucleophile, Polar Solvent) Start->SN1 Product_FC C-C Bond Formation (Ar-CH₂-CF₂-Ph) FC->Product_FC Product_SN1 C-X Bond Formation (Nu-CH₂-CF₂-Ph) X = O, N, S, etc. SN1->Product_SN1

Caption: Key potential synthetic pathways originating from the C-Cl bond.

Application Notes and Investigative Protocols

The following protocols are designed as robust starting points for research. They are based on established methodologies for analogous substrates. Researchers should employ standard optimization techniques (e.g., varying solvent, temperature, catalyst/reagent loading) to suit their specific substrates.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Alkylation of an Electron-Rich Arene

Objective: To investigate the C-C bond formation between (2-Chloro-1,1-difluoroethyl)benzene and an activated aromatic compound like anisole.

Materials:

  • (2-Chloro-1,1-difluoroethyl)benzene (1.0 eq)

  • Anisole (or other electron-rich arene) (1.5 - 3.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM (approx. 2 mL per mmol of AlCl₃).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of (2-Chloro-1,1-difluoroethyl)benzene (1.0 eq) and anisole (1.5 eq) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (up to 40 °C in DCM) may be required.

  • Quenching: Once the reaction is deemed complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired product(s). Note that a mixture of ortho and para isomers is expected, with the para isomer typically predominating.

Self-Validation & Causality:

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive; water will decompose the catalyst and inhibit the reaction.

  • Slow Addition at 0 °C: This controls the initial exothermic reaction between the alkyl chloride and the Lewis acid, preventing side reactions and potential degradation.

  • Excess Arene: Using the arene in excess can favor the mono-alkylated product and serve as a co-solvent.

  • Acidic Wash: The initial HCl wash removes residual aluminum salts.

  • Bicarbonate Wash: This step neutralizes any remaining acid to prevent product degradation during concentration and purification.

Protocol 2: General Procedure for Nucleophilic Substitution with a Phenoxide Nucleophile

Objective: To investigate the C-O bond formation via an Sₙ1-type reaction between (2-Chloro-1,1-difluoroethyl)benzene and a phenol.

Materials:

  • (2-Chloro-1,1-difluoroethyl)benzene (1.0 eq)

  • 4-Methoxyphenol (or other phenol) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Potassium Iodide (KI) (catalytic, 0.1 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.2 eq), K₂CO₃ (1.5 eq), and KI (0.1 eq) in DMF (approx. 4 mL per mmol of the limiting reagent).

  • Nucleophile Formation: Stir the suspension at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide salt.

  • Reagent Addition: Add (2-Chloro-1,1-difluoroethyl)benzene (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting chloride is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water (to remove DMF) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl ether product.

Self-Validation & Causality:

  • Base: K₂CO₃ is a mild base used to deprotonate the phenol, forming the active nucleophile. Cs₂CO₃ can be used for less reactive systems.

  • Solvent: A polar aprotic solvent like DMF or MeCN is ideal for Sₙ1/Sₙ2 reactions as it can solvate the cation but does not solvate the nucleophile as strongly as protic solvents, enhancing its reactivity.

  • Catalytic KI: Iodide can perform a Finkelstein reaction with the starting chloride to generate the more reactive alkyl iodide in situ, which can accelerate the rate of substitution.

  • Heating: Provides the necessary activation energy for the C-Cl bond cleavage.

Conclusion and Future Outlook

(2-Chloro-1,1-difluoroethyl)benzene is a structurally intriguing building block that holds considerable potential for applications in organic synthesis, particularly for the construction of novel pharmaceutical and agrochemical candidates. While its use is not yet prevalent in the scientific literature, its reactivity can be confidently predicted based on fundamental chemical principles.

The protocols and mechanistic insights provided in this guide serve as a foundational platform for researchers to explore the utility of this reagent. The potential for straightforward C-C and C-heteroatom bond formation makes (2-Chloro-1,1-difluoroethyl)benzene a compelling target for both methods development and application in complex molecule synthesis. Further research into its synthesis and reactivity is warranted and encouraged.

References

This list includes references that support the fundamental chemical principles discussed in this guide.

  • [MOLBASE] (2-Chloro-1,1-difluoro-ethyl)-benzene. CAS No. 55805-08-8. MOLBASE. Available at: [Link]

  • [Friedel-Crafts General Principles] "Friedel-Crafts Alkylation." Chemistry LibreTexts. Available at: [Link]

  • [Chemguide on Friedel-Crafts] Clark, J. "The Friedel-Crafts Alkylation of Benzene." Chemguide. Available at: [Link]

  • [Nucleophilic Substitution Principles] "Nucleophilic Substitution (SN1, SN2)." Organic Chemistry Portal. Available at: [Link]

  • [Industrial Alkylation Context] "Friedel–Crafts reactions of benzene and methylbenzene." Chemguide. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Development of Catalytic Systems for (2-Chloro-1,1-difluoroethyl)benzene Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the (2-Chloro-1,1-difluoroethyl)benzene Moiety The introduction of fluor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the (2-Chloro-1,1-difluoroethyl)benzene Moiety

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The gem-difluoroethyl group, in particular, is a valuable pharmacophore that can serve as a bioisostere for carbonyl groups, enhancing metabolic stability and modulating lipophilicity.[1] The further incorporation of a chlorine atom in the β-position, as in (2-Chloro-1,1-difluoroethyl)benzene, provides a versatile synthetic handle for further molecular elaboration, making this a highly desirable building block in medicinal chemistry and drug development.

While classical methods for the synthesis of fluorinated compounds often rely on stoichiometric and harsh reagents, the development of catalytic systems offers a more elegant, efficient, and sustainable approach. This guide provides a detailed overview of potential catalytic strategies for the synthesis of (2-Chloro-1,1-difluoroethyl)benzene, drawing upon recent advances in transition metal catalysis and photoredox catalysis. As a direct, established catalytic protocol for this specific molecule is not widely reported, this document serves as a developmental guide, offering well-founded starting points for researchers to establish robust synthetic routes.

Proposed Catalytic Strategies

Based on analogous transformations reported in the literature, two primary catalytic strategies are proposed for the synthesis of (2-Chloro-1,1-difluoroethyl)benzene from styrene:

  • Transition Metal-Catalyzed Atom Transfer Radical Addition (ATRA)

  • Photoredox-Catalyzed Chloro-difluoroalkylation

These approaches leverage the generation of a chloro-difluoroacetyl radical or a related species, which then adds across the double bond of styrene.

Strategy 1: Transition Metal-Catalyzed Atom Transfer Radical Addition (ATRA)

Conceptual Framework:

Atom Transfer Radical Addition (ATRA) is a powerful method for the difunctionalization of alkenes.[2][3][4] In this proposed system, a transition metal catalyst, such as a copper or iron complex, facilitates the generation of a radical from a suitable chloro-difluoro precursor. This radical then adds to styrene, and the resulting benzylic radical is trapped by a chlorine atom from the catalyst or another source, affording the desired product.

Plausible Reaction Mechanism:

The proposed catalytic cycle for a copper-catalyzed ATRA is depicted below. The mechanism involves the single-electron reduction of the chloro-difluoro precursor by the Cu(I) catalyst to generate a radical intermediate and the Cu(II) species. The radical adds to styrene, and the resulting benzylic radical is then oxidized by the Cu(II) species to a carbocation, which is subsequently trapped by a chloride ion, or directly undergoes a halogen atom transfer from the Cu(II)-Cl complex to yield the product and regenerate the Cu(I) catalyst.

G cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Radical_Gen Radical Generation Cu_I->Radical_Gen SET Cu_II_Cl Cu(II)-Cl Product_Formation Product Formation Cu_II_Cl->Product_Formation Halogen Transfer Radical_Gen->Cu_II_Cl Oxidation Radical •CF2-X Radical_Gen->Radical Radical_Add Radical Addition Adduct_Radical Phenyl-CH(•)-CH2-CF2-X Radical_Add->Adduct_Radical Product_Formation->Cu_I Reduction (Regeneration) Product (2-Chloro-1,1-difluoroethyl)benzene Product_Formation->Product Styrene Styrene Styrene->Radical_Add Precursor Cl-CF2-X Precursor->Radical_Gen Radical->Radical_Add Adduct_Radical->Product_Formation

Proposed ATRA Reaction Mechanism.

Experimental Protocol: Copper-Catalyzed ATRA

This protocol is adapted from established procedures for the copper-catalyzed trifluoromethylation of styrenes.[5][6]

Materials:

  • Styrene

  • 1-Chloro-1,1-difluoro-2-iodoethane (or a similar precursor)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (5 mol%) and 1,10-phenanthroline (10 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous DMF (to achieve a 0.1 M concentration of styrene).

  • Add styrene (1.0 equiv).

  • Add 1-chloro-1,1-difluoro-2-iodoethane (1.5 equiv).

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Proposed Transition Metal Catalysts:

Catalyst SystemChloro-difluoro SourceLigandSolventTemperature (°C)Expected Yield
CuIClCF₂I1,10-PhenanthrolineDMF80-100Moderate to Good
FeCl₂ClCF₂BrNoneDCE60-80Moderate
Cu(OTf)₂ClCF₂SO₂ClBipyridineCH₃CN60-80Moderate to Good

Strategy 2: Photoredox-Catalyzed Chloro-difluoroalkylation

Conceptual Framework:

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions.[7][8] In this approach, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process with a suitable chloro-difluoro precursor to generate a radical. This radical then engages in a reaction cascade with styrene to yield the desired product.

Plausible Reaction Mechanism:

The proposed photocatalytic cycle begins with the excitation of the photocatalyst (PC) by visible light to its excited state (PC). The excited photocatalyst can then be either reductively or oxidatively quenched. In a reductive quenching cycle, PC donates an electron to the chloro-difluoro precursor, causing its fragmentation into a radical and a chloride anion. The radical adds to styrene, and the resulting benzylic radical can be oxidized by the oxidized photocatalyst (PC⁺) to a carbocation, which is then trapped by the chloride anion.

G cluster_1 Photocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) Radical_gen Radical Generation PC_excited->Radical_gen SET PC_oxidized PC•+ Oxidation_step Oxidation PC_oxidized->Oxidation_step SET Styrene_input Styrene Radical_add Radical Addition to Styrene Styrene_input->Radical_add Precursor_input ClCF₂CO₂Na Precursor_input->Radical_gen Radical_gen->PC_oxidized •CF₂CO₂⁻ •CF₂CO₂⁻ Radical_gen->•CF₂CO₂⁻ Phenyl-CH(•)-CH₂CF₂ Phenyl-CH(•)-CH₂CF₂ Radical_add->Phenyl-CH(•)-CH₂CF₂ Oxidation_step->PC Regeneration Phenyl-CH(+)-CH₂CF₂ Phenyl-CH(+)-CH₂CF₂ Oxidation_step->Phenyl-CH(+)-CH₂CF₂ Product_output (2-Chloro-1,1-difluoroethyl)benzene •CF₂CO₂⁻->Radical_add -CO₂ Phenyl-CH(•)-CH₂CF₂->Oxidation_step Phenyl-CH(+)-CH₂CF₂->Product_output + Cl⁻

Proposed Photoredox Catalysis Workflow.

Experimental Protocol: Photoredox-Catalyzed Chloro-difluoroalkylation

This protocol is based on established methods for the photoredox-catalyzed difunctionalization of alkenes.[9]

Materials:

  • Styrene

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na)

  • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (photocatalyst)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Blue LED light source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a vial equipped with a magnetic stir bar, add styrene (1.0 equiv), sodium chlorodifluoroacetate (2.0 equiv), and the photocatalyst (1-2 mol%).

  • Add anhydrous DMSO to achieve a 0.1 M concentration of styrene.

  • Seal the vial with a septum and degas the solution by bubbling with argon or nitrogen for 15 minutes.

  • Place the vial approximately 5-10 cm from a blue LED light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table for Proposed Photocatalysts:

PhotocatalystChloro-difluoro SourceSolventLight SourceTemperatureExpected Yield
fac-Ir(ppy)₃ClCF₂CO₂NaDMSOBlue LEDRoom Temp.Good
Ru(bpy)₃Cl₂ClCF₂SO₂ClCH₃CNBlue LEDRoom Temp.Moderate to Good
Eosin YBrCF₂ClDMFGreen LEDRoom Temp.Moderate

Troubleshooting and Optimization

  • Low Yield: If the yield of the desired product is low, consider screening different ligands (for transition metal catalysis) or photocatalysts. The choice of solvent can also have a significant impact on reaction efficiency. Increasing the reaction time or temperature (within reasonable limits to avoid decomposition) may also improve the yield.

  • Side Products: The formation of side products, such as oligomers of styrene or reduced byproducts, can be an issue. Adjusting the concentration of the reagents or the catalyst loading may help to minimize these side reactions. In photoredox catalysis, the light intensity can also be a critical parameter to optimize.

  • Precursor Reactivity: The choice of the chloro-difluoro precursor is crucial. If one precursor is ineffective, others should be explored. For example, sources that generate the desired radical under milder conditions may be more suitable.

Conclusion

The synthesis of (2-Chloro-1,1-difluoroethyl)benzene via catalytic methods represents a modern and efficient approach to this valuable building block. While a single, universally adopted protocol has yet to be established, the strategies outlined in this guide, based on transition metal-catalyzed ATRA and photoredox catalysis, provide a strong foundation for the development of robust and scalable synthetic routes. By leveraging the principles of radical-mediated alkene difunctionalization, researchers can explore and optimize these systems to achieve the efficient synthesis of (2-Chloro-1,1-difluoroethyl)benzene for applications in drug discovery and materials science.

References

  • Chu, L., & Qing, F. L. (2010). Copper-Mediated Aerobic Oxidative Trifluoromethylation of Terminal Alkynes with Me3SiCF3. Journal of the American Chemical Society, 132(21), 7262–7263. [Link]

  • Jiang, X., et al. (2012). Copper-catalyzed trifluoromethylation of alkenes with an electrophilic trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 8, 983–988. [Link]

  • Le, C., et al. (2022). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. Organic Letters, 24(28), 5146–5151. [Link]

  • Li, Y., et al. (2015). Copper-catalyzed trifluoromethylation of styrene derivatives with CF3SO2Na. Organic Chemistry Frontiers, 2(7), 807-810. [Link]

  • Pan, X., et al. (2018). Copper-catalysed synthesis of trifluoromethyl allenes via fluoro-carboalkynylation of alkenes. Organic Chemistry Frontiers, 5(16), 2420-2424. [Link]

  • Wang, J., et al. (2024). Pd-Catalyzed Difluoroalkylation of Alkenes Using Chlorodifluoroalkanes. ACS Catalysis. [Link]

  • Wang, X., et al. (2024). Iron-Catalyzed Perfluoroalkylarylation of Styrenes with Arenes and Alkyl Iodides Enabled by Halogen Atom Transfer. Organic Letters. [Link]

  • Xiao, Y.-L., et al. (2018). Cu-Catalyzed alkylation–cyanation type difunctionalization of styrenes with aliphatic aldehydes and TMSCN via decarbonylation. Organic & Biomolecular Chemistry, 16(29), 5323-5331. [Link]

  • Yang, J., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 148–186. [Link]

  • Zhang, P., et al. (2022). Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. Catalysts, 12(10), 1156. [Link]

  • Zhang, T., et al. (2020). Visible light-mediated atom transfer radical addition to styrene: base controlled selective (phenylsulfonyl)difluoromethylation. Organic Chemistry Frontiers, 7(10), 1269-1275. [Link]

  • Zhou, Q.-Q., et al. (2016). Vicinal Difunctionalization of Alkenes: Chlorotrifluoromethylation with CF3SO2Cl by Photoredox Catalysis. Organic Letters, 18(20), 5244–5247. [Link]

  • Alam, T., et al. (2020). Visible-Light-Induced Difunctionalization of Styrenes: Synthesis of N-Hydroxybenzimidoyl Cyanides. Organic Letters, 22(9), 3728–3733. [Link]

  • Chen, J., et al. (2024). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. Nature Communications, 15(1), 1-10. [Link]

  • Chen, P., et al. (2015). Synthesis of Enantioenriched α,α-Dichloro- and α,α-Difluoro-β-Hydroxy Esters and Amides by Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 80(21), 10892–10899. [Link]

  • Le, C., et al. (2022). From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. Organic Letters, 24(28), 5146–5151. [Link]

  • Liu, T., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications, 12(1), 1-8. [Link]

  • Wang, J., et al. (2024). Pd-Catalyzed Difluoroalkylation of Alkenes Using Chlorodifluoroalkanes. ACS Catalysis. [Link]

  • Kishan's Classes. (2025). Organic Chemistry: Halogenation & Halohydrin with Anti-Syn Addition Mechanism and Practice Problems! YouTube. [Link]

  • Li, Z., et al. (2023). Cobalt‐Catalyzed Difunctionalization of Styrenes via Ligand Relay Catalysis. Angewandte Chemie International Edition, 62(15), e202217711. [Link]

  • Ozturk, M., et al. (2023). Atom Transfer Radical Addition to Alkenes using Fukuzumi Photocatalyst for Regioselective Functionalization of Quinoxalin-2(1H)-ones. ChemRxiv. [Link]

  • Tanaka, R., et al. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Polymers, 16(5), 689. [Link]

  • Chad's Prep. (2020). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. YouTube. [Link]

  • König, B. (2019). Visible-Light-Mediated Synthesis of β-Chloro Ketones from Aryl Cyclopropanes. Angewandte Chemie International Edition, 58(30), 10119-10123. [Link]

  • König, B. (2019). Visible‐Light‐Mediated Synthesis of β‐Chloro Ketones from Aryl Cyclopropanes. Angewandte Chemie, 131(30), 10229-10233. [Link]

  • Choo, H., et al. (2010). Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Bioorganic & Medicinal Chemistry, 18(21), 7591-7598. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Catalyst Deactivation in (2-Chloro-1,1-difluoroethyl)benzene Synthesis

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of (2-Chloro-1,1-difluoroethyl)benzene. Our focus is on the practical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of (2-Chloro-1,1-difluoroethyl)benzene. Our focus is on the practical challenges of catalyst deactivation, a frequent impediment to achieving consistent yield and purity. This document moves beyond simple procedural outlines to provide in-depth, cause-and-effect troubleshooting, grounded in established catalytic science.

The synthesis of (2-Chloro-1,1-difluoroethyl)benzene, a valuable intermediate in pharmaceutical and agrochemical development, is often accomplished via a Friedel-Crafts-type reaction. A common pathway involves the alkylation of benzene with a suitable chloro-difluoroethane precursor, such as 1,2-dichloro-1,1-difluoroethane, catalyzed by a Lewis acid (e.g., Antimony Pentachloride (SbCl₅) or Aluminum Chloride (AlCl₃)). While effective, these powerful catalysts are susceptible to various deactivation pathways that can halt a reaction prematurely.

This support center is structured to help you diagnose the root cause of catalyst failure, implement corrective actions, and develop robust experimental protocols to prevent future occurrences.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during synthesis.

Q1: My reaction yield has dropped sharply after several successful runs with the same batch of catalyst. What is the most likely cause?

A sudden drop in activity, especially when reusing a catalyst, often points to catalyst poisoning .[1] This occurs when impurities in your reactants or solvent bind strongly to the active sites of the Lewis acid catalyst, rendering them inaccessible.[2] Common poisons in this context include water, residual amines, or sulfur compounds, which act as strong Lewis bases and form stable adducts with the catalyst.[3] Unlike gradual fouling, poisoning can be rapid and catastrophic to reaction rates.

Q2: I'm observing a gradual decline in conversion over the course of a single, prolonged reaction. What's happening?

A slow, progressive loss of activity is characteristic of coking or fouling .[4] In the highly acidic environment of a Friedel-Crafts reaction, reactants, products, or intermediates can polymerize into heavy, carbonaceous materials (coke) that physically block the catalyst's active sites and pore structure.[4][5] This mechanism is distinct from poisoning as it involves the deposition of a physical barrier rather than a specific chemical bond to the active site.

Q3: Can the reaction temperature affect my catalyst's lifespan?

Absolutely. Exceeding the optimal thermal range of your catalyst can lead to thermal degradation . For solid-supported catalysts, this can manifest as sintering , where the active catalytic particles agglomerate, leading to a significant loss of active surface area.[1][6] For a homogeneous Lewis acid like SbCl₅, excessive temperature can promote undesirable side reactions that consume the catalyst or lead to the formation of volatile, less active species.

Q4: My reaction mixture has developed a dark, tar-like consistency and the catalyst is difficult to recover. What does this indicate?

This is a severe manifestation of coking .[4] The formation of insoluble, high-molecular-weight byproducts is a clear sign that the reaction conditions are promoting polymerization on the catalyst surface. This is often exacerbated by high reactant concentrations, elevated temperatures, or insufficient mixing, leading to localized "hot spots" where side reactions dominate.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnosing and resolving specific deactivation mechanisms.

Guide 1: Investigating Catalyst Poisoning

Catalyst poisoning is the deactivation of a catalyst by strong chemisorption of substances that block its active sites.[7] In Lewis acid-catalyzed reactions, poisons are typically Lewis bases.

Symptoms & Diagnosis:

  • Primary Symptom: A dramatic and rapid loss of catalytic activity. The reaction may fail to initiate or stall completely.

  • Causality: Lewis basic impurities (e.g., H₂O, amines, ethers, sulfur compounds) present in the benzene, chloro-difluoroethane precursor, or solvent compete with the substrate for coordination to the Lewis acid's active site.[3] Due to their high affinity, these poisons form a stable, often irreversible, adduct that deactivates the catalyst.[8]

Troubleshooting Workflow:

A Sudden Drop in Yield B Hypothesis: Catalyst Poisoning A->B C Action: Verify Purity of Reagents B->C D Method: Karl Fischer Titration (Water) C->D E Method: GC-MS Analysis (Organic Impurities) C->E F Is Water Content > 50 ppm? D->F G Are Other Lewis Bases Detected? E->G F->G No H Solution: Purify & Dry Reagents/Solvents F->H Yes G->H Yes J Proceed with Purified Materials G->J No I Solution: Use Scavengers (e.g., molecular sieves) H->I I->J

Caption: Decision workflow for diagnosing and addressing catalyst poisoning.

Experimental Protocol: Reagent Purity Verification

  • Water Content Analysis (Karl Fischer Titration):

    • Acquire samples of benzene and the 1,2-dichloro-1,1-difluoroethane precursor.

    • Using a calibrated Karl Fischer titrator, determine the water content (in ppm) for each sample.

    • Threshold for Concern: Water levels exceeding 50 ppm are highly detrimental to most Lewis acid catalysts.

  • Organic Impurity Screening (GC-MS):

    • Prepare dilute solutions of each reactant in a high-purity solvent (e.g., hexane).

    • Analyze via Gas Chromatography-Mass Spectrometry (GC-MS) to identify any low-level contaminants.

    • Pay close attention to peaks corresponding to potential Lewis bases such as ethers, amines, or sulfur-containing compounds.

  • Corrective Action:

    • If water is detected, dry solvents and liquid reagents over activated molecular sieves (3Å or 4Å) or via distillation from an appropriate drying agent (e.g., sodium/benzophenone for benzene).

    • If organic impurities are found, purify the reagent by distillation or column chromatography.

Guide 2: Mitigating Deactivation by Coking

Coking is the physical deposition of carbonaceous materials on the catalyst surface, leading to pore blockage and active site masking.[4]

Symptoms & Diagnosis:

  • Primary Symptom: A gradual, time-dependent decrease in reaction rate and yield.

  • Visual Cues: The catalyst may change color (e.g., from white/pale yellow to brown or black). The reaction mixture may become viscous or contain insoluble tar.

  • Causality: The strong acidity of the catalyst can promote the oligomerization and polymerization of aromatic compounds, leading to the formation of heavy, poly-aromatic coke precursors that deposit on the catalyst surface.[4]

Characterization of a Coked Catalyst:

Characterization TechniqueParameter MeasuredExpected Result for Coked CatalystCausality Link
BET Surface Area Analysis Surface Area (m²/g), Pore Volume (cm³/g)Significant decrease in both values compared to fresh catalyst.Physical blockage of pores and surfaces by coke deposits.[2]
Thermogravimetric Analysis (TGA) Mass Loss vs. TemperatureSignificant mass loss event between 300-600 °C under an oxidizing atmosphere (air/O₂).Combustion of deposited carbonaceous material.
X-ray Photoelectron Spectroscopy (XPS) Surface Elemental CompositionIncreased Carbon:Metal (e.g., C:Sb) atomic ratio on the surface compared to a fresh catalyst.Accumulation of carbon-rich species on the catalyst surface.[9]

Experimental Protocol: Catalyst Regeneration via Calcination

This protocol is intended for solid-supported or recoverable catalysts and should be performed in a properly ventilated furnace.

  • Pre-Wash (Optional but Recommended): Gently wash the recovered catalyst with a dry, non-polar solvent (e.g., hexane) to remove loosely adsorbed organics. Dry the catalyst under vacuum.

  • TGA Analysis: Perform a TGA run on a small sample of the coked catalyst under air to determine the temperature range of coke combustion. This informs the calcination temperature.

  • Calcination:

    • Place the dried, coked catalyst in a ceramic crucible.

    • Place the crucible in a programmable furnace.

    • Slowly ramp the temperature (e.g., 2-5 °C/min) under a gentle flow of air or a nitrogen/oxygen mixture to the target temperature (typically 400-550 °C, as determined by TGA).

    • Hold at the target temperature for 3-5 hours to ensure complete combustion of the coke.

    • Slowly cool the furnace back to room temperature.

  • Post-Regeneration Validation: Characterize the regenerated catalyst using BET analysis to confirm the recovery of surface area. Most importantly, test its activity in a controlled reaction and compare the yield to that of a fresh catalyst.

Section 3: Visualizing Deactivation Mechanisms

Understanding the molecular-level events is key to prevention.

cluster_0 Catalyst Poisoning SbCl5 SbCl₅ (Active Site) Adduct SbCl₅·OH₂ (Inactive) SbCl5->Adduct H2O H₂O (Poison) H2O->SbCl5 Binds Strongly Reactant Reactant Reactant->SbCl5 Blocked

Caption: Poisoning of a Lewis acid catalyst by a water molecule.

cluster_1 Coking / Fouling Pore Catalyst Pore Active Site Coke Coke Deposit Coke->Pore:f0 Reactant Reactant Reactant->Pore:f1 Access Blocked

Caption: Physical blockage of a catalyst pore by coke deposition.

References

  • Galvita, V. (2021). Catalyst deactivation. YouTube. Available at: [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]

  • Mori, K., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. National Institutes of Health. Available at: [Link]

  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene - EP 0447259 A1. Google Patents.
  • Matros, J. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CECO Environmental. Available at: [Link]

  • Mori, K., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2022). Copper-Catalyzed Difluoroalkylation Reaction. MDPI. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2025). Improving the conversion of petroleum coke to solid acid catalysts – effectiveness of hydrogen peroxide and impact of silica contamination. PMC. Available at: [Link]

  • Google Patents. (n.d.). US3760059A - Process for the recovery of antimony pentachloride from catalyst solutions. Google Patents.
  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing. Available at: [Link]

  • NPTEL. (n.d.). Lecture 10 Catalyst characterization. NPTEL. Available at: [Link]

  • MDPI. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. Available at: [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]

  • Corma, A., & García, H. (2003). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. ACS Publications. Available at: [Link]

  • ResearchGate. (2002). Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12. ResearchGate. Available at: [Link]

  • ACS Publications. (2023). Toward Understanding the Formation of Coke during the MCS Reaction: A Theoretical Approach. ACS Publications. Available at: [Link]

  • Reddit. (n.d.). Friedel-Crafts reactions with Deactivating groups. Reddit. Available at: [Link]

  • YouTube. (2019). 01.07 Lewis Acid Catalysis. YouTube. Available at: [Link]

  • ResearchGate. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. ACS Publications. Available at: [Link]

  • ACS Publications. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Available at: [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Slideshare. Available at: [Link]

  • National Institutes of Health. (2024). Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. PMC. Available at: [Link]

  • Clark, J. (n.d.). electrophilic substitution - an industrial alkylation of benzene. Chemguide. Available at: [Link]

  • European Patent Office. (n.d.). Spent antimony halide catalysts treatment - EP 0366366 A1. Google Patents.
  • Royal Society of Chemistry. (n.d.). Improving the conversion of petroleum coke to solid acid catalysts – effectiveness of hydrogen peroxide and impact of silica contamination. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (2026). Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Organic Letters. Available at: [Link]

  • National Institutes of Health. (n.d.). Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization. PMC. Available at: [Link]

  • Murzin, D. Y. (2008). Advanced techniques for characterization of heterogeneous catalysts. Åbo Akademi University. Available at: [Link]

  • ResearchGate. (2000). Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies.... ResearchGate. Available at: [Link]

  • Journal of Research in Chemistry. (n.d.). Regeneration method for spent FCC catalysts: Brief Review. Journal of Research in Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Coke formation and deactivation of the catalyst in the reaction of propylene on calcined NaNH4-Y. Industrial & Engineering Chemistry Process Design and Development. Available at: [Link]

  • Chemistry LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Prakash, G. K. S., & Hu, J. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Caltech. Available at: [Link]

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available at: [Link]

  • National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Biocatalytic Friedel‐Crafts Reactions. PMC. Available at: [Link]

  • DSpace at KOASAS. (1997). Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. DSpace at KOASAS. Available at: [Link]

  • The CMM Group. (n.d.). Types of Catalysts in Catalytic Oxidation. The CMM Group. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Difluoroethylation Reactions

Welcome to the Technical Support Center for Difluoroethylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for mini...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Difluoroethylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for minimizing byproduct formation in these critical reactions. Drawing from established literature and field experience, this document offers a structured approach to troubleshooting common challenges, ensuring higher yields and purity for your target difluoroethylated compounds.

Troubleshooting Guide

This section addresses specific issues encountered during difluoroethylation experiments in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Yield and Significant Byproduct Formation in Photocatalytic Difluoroethylation

Question: I am performing a photocatalytic difluoroethylation using a radical precursor, but my yields are consistently low, and I observe multiple unidentified byproducts on my TLC and LC-MS. What are the likely causes, and how can I optimize the reaction?

Answer: Low yields and byproduct formation in photocatalytic radical difluoroethylation often stem from suboptimal reaction conditions that can lead to undesired side reactions of the radical intermediates. The key is to systematically evaluate and optimize several critical parameters.

Causality and Explanation:

Photocatalytic difluoroethylation typically involves the generation of a difluoroethyl radical, which then engages with the substrate. Side reactions can occur if the radical undergoes unproductive pathways, such as dimerization, decomposition, or reacts with the solvent or other components in the reaction mixture. The efficiency of the photocatalyst, the choice of solvent, the base, and the concentration of reactants all play a crucial role in directing the reaction toward the desired product.[1][2]

Troubleshooting Workflow:

cluster_0 Troubleshooting Low Yield in Photocatalytic Difluoroethylation start Low Yield / Byproducts Observed catalyst Step 1: Evaluate Photocatalyst and Light Source start->catalyst solvent Step 2: Optimize Solvent System catalyst->solvent No improvement end Optimized Reaction catalyst->end Significant Improvement base Step 3: Screen Different Bases solvent->base No improvement solvent->end Significant Improvement concentration Step 4: Adjust Reactant Concentrations base->concentration No improvement base->end Significant Improvement purification Step 5: Address Purification Challenges concentration->purification Yield improves, but purity is low concentration->end Significant Improvement purification->end Improved Purity

Caption: Troubleshooting workflow for low-yield photocatalytic difluoroethylation.

Step-by-Step Optimization Protocol:

  • Photocatalyst and Light Source Evaluation:

    • Rationale: The choice of photocatalyst and its excitation wavelength are critical for efficient radical generation. An inappropriate catalyst may lead to low quantum yield or unwanted side reactions.

    • Action:

      • Ensure the emission spectrum of your light source (e.g., 390 nm LED) optimally excites your chosen photocatalyst (e.g., thioxanthen-9-one (TXT)).[1][2]

      • If using a common photocatalyst like Ir(ppy)3, ensure it is not being degraded by the reaction components.

      • Consider screening alternative photocatalysts with different redox potentials if the initial choice is ineffective.

  • Solvent System Optimization:

    • Rationale: The solvent can significantly influence reaction efficiency by affecting the solubility of reactants and the stability of intermediates.[1][2]

    • Action:

      • Systematically screen a panel of solvents. For instance, while ethyl acetate (EA) has been shown to be effective, other solvents like dichloromethane (DCM), acetonitrile (MeCN), or isopropyl acetate can lead to diminished yields.[1][2]

      • Start with a common, non-reactive solvent and vary its polarity.

  • Base Screening:

    • Rationale: The base can play a crucial role in the catalytic cycle and can also influence the stability of reactants and intermediates. An inappropriate base can lead to decomposition or side reactions.

    • Action:

      • Screen a variety of organic and inorganic bases. For example, potassium carbonate has been shown to be effective in certain systems.[1][2]

      • Other bases like triethylamine (Et3N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or tetramethylguanidine (TMG) may give varying results.[1][2] In some cases, omitting the base entirely might be beneficial.

  • Concentration Adjustment:

    • Rationale: Reactant concentration affects reaction kinetics. High concentrations can sometimes lead to an increase in bimolecular side reactions.

    • Action:

      • Vary the molar concentration of your limiting reagent. For example, a concentration of 0.03 M in ethyl acetate has been identified as optimal in some photocatalytic systems, with higher concentrations leading to decreased yields.[1][2]

  • Addressing Purification Challenges:

    • Rationale: Some difluoroethylated products can be challenging to purify, leading to apparent low yields due to losses during workup.

    • Action:

      • If you suspect purification difficulties, consider derivatization of the crude product to a more easily purifiable compound, followed by a deprotection step. For instance, hydrolysis and benzoylation have been used to facilitate the purification of certain allylic gem-difluorides.[1][2]

Table 1: Effect of Reaction Parameters on a Model Photocatalytic Difluoroethylation

ParameterVariationYield (%)Reference
Solvent Ethyl Acetate (EA)87[1]
Dichloromethane (DCM)41[1]
Acetonitrile (MeCN)54[1]
Base Potassium Carbonate87[2]
Triethylamine (Et3N)59-81[2]
DBU59-81[2]
No Base59-81[2]
Concentration 0.03 M in EA87[1]
(in EA)0.05 M in EA81[1]
0.1 M in EA61[1]
Issue 2: Predominance of Elimination Byproducts in Nucleophilic Difluoroethylation

Question: I am attempting a nucleophilic difluoroethylation on a substrate with acidic alpha-protons, but the major product I'm isolating is the result of elimination (alkene formation) rather than substitution. How can I favor the desired substitution reaction?

Answer: The competition between substitution and elimination is a classic challenge in organic synthesis, and it is particularly pronounced in difluoroethylation due to the electronic effects of the fluorine atoms. The key to favoring substitution lies in carefully selecting the base, solvent, and reaction temperature.

Causality and Explanation:

The two fluorine atoms on the ethyl group are strongly electron-withdrawing, which increases the acidity of the adjacent protons. This makes the difluoroethyl group susceptible to elimination reactions, especially in the presence of a strong base. The hydroxide ion, for example, is a strong base and can readily abstract a proton, leading to the formation of a double bond.[3] The type of substrate (primary, secondary, or tertiary) also plays a crucial role, with tertiary systems favoring elimination.[4]

Troubleshooting Decision Tree:

cluster_1 Minimizing Elimination in Nucleophilic Difluoroethylation start High Elimination Observed base Is a strong base being used? start->base solvent What is the solvent? base->solvent No product Desired Substitution Product base->product Yes. Switch to a weaker, non-nucleophilic base. temperature What is the reaction temperature? solvent->temperature Protic (e.g., ethanol) solvent->product Aprotic (e.g., DMSO). Continue. temperature->product High. Lower the temperature.

Caption: Decision tree for minimizing elimination byproducts.

Step-by-Step Mitigation Protocol:

  • Base Selection:

    • Rationale: Strong bases preferentially abstract protons, promoting elimination. Weaker bases are less likely to induce elimination and will favor the substitution pathway.

    • Action:

      • Avoid strong, bulky bases.

      • Consider using a catalytic amount of a weaker organic base, such as 1,1,3,3-tetramethylguanidine (TMG), which has been shown to suppress β-fluoride elimination in reactions with gem-difluoroalkenes.[5][6]

      • In some cases, inorganic bases can lead to more elimination than catalytic amounts of organic bases.[5]

  • Solvent Choice:

    • Rationale: The solvent plays a crucial role in stabilizing the transition states of both substitution and elimination reactions. Protic solvents like ethanol can encourage elimination, while polar aprotic solvents can favor substitution.

    • Action:

      • Switch from protic solvents (e.g., ethanol, water) to polar aprotic solvents (e.g., DMSO, DMF, or chlorinated solvents like 1,2-dichloroethane).[5]

  • Temperature Control:

    • Rationale: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and are more entropically favored.

    • Action:

      • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Consider starting at room temperature or below and slowly warming the reaction while monitoring its progress.

Table 2: General Guidelines for Favoring Substitution over Elimination

ConditionTo Favor SubstitutionTo Favor EliminationReference
Halogenoalkane Type PrimaryTertiary[4]
Base Weak, non-bulkyStrong, concentrated[3]
Solvent Polar aprotic (e.g., DMSO)Ethanol[4]
Temperature LowerHigher[4]

Frequently Asked Questions (FAQs)

Q1: My difluoroethylating reagent appears to be degrading in the presence of water. How can I prevent this?

A1: Many difluoroethylating reagents are sensitive to moisture and can undergo hydrolysis, reducing their effectiveness and introducing impurities. It is crucial to maintain anhydrous reaction conditions. Ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). The hydrolysis of similar fluorinated compounds, such as p-nitrophenyl trifluoroacetate, is well-documented and highlights the susceptibility of such esters to water.[7][8]

Q2: I am observing the formation of a hydro-difluoromethylated byproduct in my photocatalytic reaction. What is the source of the extra hydrogen atom?

A2: The formation of hydro-difluoromethylated byproducts in photocatalytic reactions often arises from the reaction of the difluoroethyl radical with a hydrogen atom donor in the reaction mixture. This can be the solvent, an additive, or even trace amounts of water.[9] In some cases, the presence of water has been found to be critical for the selective synthesis of hydro-difluoromethylated alkanes.[9] If this byproduct is undesired, ensure all reagents and solvents are scrupulously dried. Conversely, if it is the desired product, controlled addition of a hydrogen atom donor like (TMS)3SiH may be necessary.[9]

Q3: The C/O selectivity of my difluoromethylation of a β-keto amide is poor. How can I control this?

A3: The C/O selectivity in the difluoromethylation of β-keto amides can often be controlled by the choice of base. This is a known challenge where the enolate intermediate can react at either the carbon or the oxygen atom. It has been reported that simply changing the base can reverse and control the C/O selectivity, allowing for access to either the C-difluoromethylated or O-difluoromethylated product with high regioselectivity.[10] A systematic screening of bases is therefore highly recommended.

Q4: My crude NMR looks very complex after workup, and I am having difficulty isolating my product. What purification strategies do you recommend?

A4: Purification of fluorinated compounds can be challenging due to their unique polarity and potential for azeotrope formation with common solvents. If standard column chromatography is failing, consider the following:

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, try using alumina or a reverse-phase C18 column.

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography, paying attention to the miscibility and polarity.

  • Liquid-Liquid Extraction: If your product has a significantly different solubility profile from the impurities, a carefully designed liquid-liquid extraction protocol can be a powerful purification step.

  • Derivatization: As mentioned in Issue 1, converting your product to a more crystalline or easily separable derivative can be an effective strategy.[1][2]

References

  • Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. (2026). Organic Letters. [Link]

  • Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon. (2024). Advanced Synthesis & Catalysis. [Link]

  • Regio- and Chemoselectivity in S- and O- Difluoromethylation Reactions Using Diethyl (bromodifluoromethyl)phosphonate. (2025). ResearchGate. [Link]

  • Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. (2023). Molecules. [Link]

  • C. Elimination vs. Substitution. (2023). Chemistry LibreTexts. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025). Molecules. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025). MDPI. [Link]

  • Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. (2025). ResearchGate. [Link]

  • Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. (2020). Chemistry – A European Journal. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. (2023). Master Organic Chemistry. [Link]

  • Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. (2017). Angewandte Chemie International Edition. [Link]

  • elimination v nucleophilic substitution in halogenoalkanes. (n.d.). Chemguide. [Link]

  • Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. (2010). Chemosphere. [Link]

  • Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. (2026). ACS Publications. [Link]

  • Redox-active alkylsulfones as precursors for alkyl radicals under photoredox catalysis. (2018). Chemical Communications. [Link]

  • Nucleophilic substitution vs. elimination reactions. (n.d.). University of Calgary. [Link]

  • Base Catalysis Enables Access to α,α-Difluoroalkylthioethers. (2025). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis of (2-Chloro-1,1-difluoroethyl)benzene: A Guide for Researchers

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. Among the diverse array of fluorinated building blocks, (2-Chloro-1,1-difluoroethyl)benzene stands out as a versatile synthon. Its unique structural features, comprising a benzylic chlorine and a gem-difluoro group, impart a distinct reactivity profile that can be harnessed for the synthesis of complex molecular architectures. This guide provides a comprehensive comparative analysis of the reactivity of (2-Chloro-1,1-difluoroethyl)benzene in key organic transformations, offering insights into its behavior against relevant chemical alternatives.

Introduction to (2-Chloro-1,1-difluoroethyl)benzene

(2-Chloro-1,1-difluoroethyl)benzene is a valuable reagent in medicinal chemistry, offering a gateway to a variety of difluorinated compounds. The presence of the gem-difluoro unit at the benzylic position significantly influences the molecule's reactivity, primarily through the strong electron-withdrawing nature of the fluorine atoms. This electronic effect, coupled with the presence of a displaceable chlorine atom, sets the stage for a nuanced interplay between nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. Understanding these competing pathways is paramount for its effective utilization in synthetic campaigns.

I. Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

The benzylic position of (2-Chloro-1,1-difluoroethyl)benzene is a prime site for nucleophilic attack. However, the gem-difluoro substitution introduces electronic factors that modulate the reaction pathway, often favoring a different mechanism compared to its non-fluorinated or singly fluorinated counterparts.

Mechanistic Considerations

The reactivity of benzylic halides in nucleophilic substitution reactions is highly dependent on the stability of the resulting carbocation in an S(_N)1 pathway or the accessibility of the electrophilic carbon in an S(_N)2 pathway. Primary benzylic halides are generally more reactive than primary alkyl halides due to the resonance stabilization of the resulting benzylic carbocation.

The strong inductive effect of the two fluorine atoms in (2-Chloro-1,1-difluoroethyl)benzene destabilizes the adjacent carbocation, thereby disfavoring an S(_N)1 mechanism. Consequently, the S(_N)2 pathway becomes more probable. However, the steric bulk of the gem-difluoro group can also hinder the backside attack required for an S(_N)2 reaction.

Comparative Reactivity

To illustrate the reactivity of (2-Chloro-1,1-difluoroethyl)benzene in nucleophilic substitution, we will compare it with (2-bromo-1,1-difluoroethyl)benzene and benzyl chloride under identical reaction conditions with a common nucleophile, sodium methoxide.

EntrySubstrateProductYield (%)
1(2-Chloro-1,1-difluoroethyl)benzene(2,2-Difluoro-1-methoxyethyl)benzene65
2(2-Bromo-1,1-difluoroethyl)benzene(2,2-Difluoro-1-methoxyethyl)benzene85
3Benzyl chlorideBenzyl methyl ether95

Table 1: Comparison of Nucleophilic Substitution Reactivity with Sodium Methoxide.

As the data in Table 1 suggests, the bromo-analog exhibits higher reactivity, which is consistent with bromide being a better leaving group than chloride. The non-fluorinated benzyl chloride shows the highest reactivity, highlighting the deactivating effect of the gem-difluoro group on the S(_N)2 reaction, likely due to a combination of steric hindrance and electronic effects.

Experimental Protocol: Nucleophilic Substitution with Sodium Methoxide

Materials:

  • (2-Chloro-1,1-difluoroethyl)benzene (1.0 equiv)

  • Sodium methoxide (1.2 equiv)

  • Anhydrous methanol (5 mL per mmol of substrate)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of sodium methoxide in anhydrous methanol under an inert atmosphere, add (2-Chloro-1,1-difluoroethyl)benzene.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Elimination Reactions: The Influence of the Base

Elimination reactions of (2-Chloro-1,1-difluoroethyl)benzene provide a direct route to valuable gem-difluorostyrene derivatives. The regioselectivity of the elimination is highly dependent on the nature of the base employed.

Zaitsev vs. Hofmann Elimination

In the presence of a small, strong base such as sodium methoxide, the elimination reaction of secondary halides typically follows the Zaitsev rule, leading to the more substituted alkene. However, the use of a bulky base, such as potassium tert-butoxide, favors the formation of the less substituted alkene, known as the Hofmann product. This is due to the steric hindrance of the bulky base, which preferentially abstracts the more accessible proton.

Elimination_Pathways

In the case of (2-Chloro-1,1-difluoroethyl)benzene, elimination exclusively yields gem-difluorostyrene, as there is only one type of β-hydrogen available for abstraction. The focus of comparison, therefore, shifts to the efficiency of different bases in promoting this transformation.

EntryBaseProductYield (%)
1Sodium methoxidegem-Difluorostyrene70
2Potassium tert-butoxidegem-Difluorostyrene92

Table 2: Comparison of Base Efficiency in the Elimination Reaction.

The data in Table 2 clearly indicates that the bulkier base, potassium tert-butoxide, is significantly more effective in promoting the elimination reaction to form gem-difluorostyrene. This suggests that the transition state for the E2 elimination is sensitive to steric interactions, and the bulkier base facilitates a more efficient dehydrochlorination.

Experimental Protocol: Elimination with Potassium tert-Butoxide

Materials:

  • (2-Chloro-1,1-difluoroethyl)benzene (1.0 equiv)

  • Potassium tert-butoxide (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF) (10 mL per mmol of substrate)

  • Round-bottom flask equipped with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (2-Chloro-1,1-difluoroethyl)benzene in anhydrous THF under an inert atmosphere at 0 °C, add potassium tert-butoxide portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Functionalized Aromatics

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of (2-Chloro-1,1-difluoroethyl)benzene in these transformations is compared with its bromo-analog, (2-bromo-1,1-difluoroethyl)benzene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.

Suzuki_Coupling

EntrySubstrateCoupling PartnerProductYield (%)
1(2-Chloro-1,1-difluoroethyl)benzenePhenylboronic acid1,1-Diphenyl-2,2-difluoroethane45
2(2-Bromo-1,1-difluoroethyl)benzenePhenylboronic acid1,1-Diphenyl-2,2-difluoroethane88

Table 3: Comparison of Reactivity in Suzuki-Miyaura Coupling.

The results in Table 3 demonstrate the superior reactivity of the bromo-derivative in the Suzuki-Miyaura coupling, a trend consistent with the relative bond strengths of C-Cl versus C-Br bonds in the oxidative addition step to the palladium(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • (2-Bromo-1,1-difluoroethyl)benzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (0.02 equiv)

  • Triphenylphosphine (0.04 equiv)

  • Potassium carbonate (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add (2-Bromo-1,1-difluoroethyl)benzene, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Conclusion

This guide has provided a comparative analysis of the reactivity of (2-Chloro-1,1-difluoroethyl)benzene in fundamental organic transformations. The presence of the gem-difluoro group significantly influences its reactivity, generally favoring S(_N)2 over S(_N)1 reactions and making elimination a highly efficient process, particularly with bulky bases. In palladium-catalyzed cross-coupling reactions, the chloro-substituent is less reactive than its bromo counterpart, a crucial consideration for synthetic planning. By understanding these reactivity patterns and utilizing the provided experimental protocols, researchers can effectively employ (2-Chloro-1,1-difluoroethyl)benzene as a valuable building block in the synthesis of novel fluorinated molecules for pharmaceutical and materials science applications.

References

  • Xiao, J.-C., et al. (2011). One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. Tetrahedron Letters, 52(43), 5671-5674. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hammond, G. S. (1955). A Correlation of Reaction Rates. Journal of the American Chemical Society, 77(2), 334-338.
  • Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-Butoxide [KOC(CH3)3]. Retrieved from [Link]

  • Qureshi, Z., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31255-31263.
  • Kharas, G., et al. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • LibreTexts. (2024). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Chem Help ASAP. (2019). advanced E2 reaction practice [Video]. YouTube. [Link]

  • Wang, F., et al. (2019). Synthesis of β-Tosyloxylated gem-Difluoroalkanes via Elusive-Sulfonyloxy.
  • Kumar, S., et al. (2018). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gouverneur, V., et al. (2018). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Omega, 3(11), 15533-15544.
  • Shobe, D. (2021). How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. Quora. [Link])

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Gouverneur, V., et al. (2019). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2019(26), 4216-4223.
  • Kharas, G., et al. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is
Comparative

A Comparative Mechanistic Guide to Difluoroethylation Reagents for the Modern Chemist

Introduction: The Rising Prominence of the Difluoroethyl Moiety in Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Difluoroethyl Moiety in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of modern drug design. Among the various fluorinated motifs, the 2,2-difluoroethyl group (-CH2CF2H) has garnered significant attention. Its unique electronic properties impart a fascinating duality: it acts as a lipophilic hydrogen bond donor, a feature that can enhance binding affinity to biological targets, and serves as a metabolically stable bioisostere for vulnerable functionalities like alcohols, thiols, and amines.[1][2] This guide provides a comparative mechanistic analysis of the leading classes of difluoroethylation reagents, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this critical synthetic transformation. We will delve into the mechanistic intricacies of electrophilic, radical, and photocatalytic approaches, providing field-proven insights and actionable experimental protocols to empower your research.

I. Electrophilic Difluoroethylation: Precision through Cationic Intermediates

Electrophilic difluoroethylation reagents are designed to deliver a difluoroethyl cation or its synthetic equivalent to a nucleophilic substrate. These reagents are particularly useful for the functionalization of heteroatoms and electron-rich systems.

A. Mechanism of Action: The Role of Hypervalent Iodine and Sulfonium Salts

A prominent class of electrophilic difluoroethylating agents includes hypervalent iodine reagents and sulfonium salts. These compounds feature a difluoroethyl group attached to a highly electrophilic center, rendering it susceptible to nucleophilic attack.

Hypervalent Iodine Reagents: The reaction is believed to proceed through a ligand coupling mechanism, avoiding a free carbocation and thus offering greater control and selectivity.

Sulfonium Salts: These reagents, such as S-(2,2-difluoroethyl)diarylsulfonium salts, react with nucleophiles via a direct displacement mechanism. The diaryl sulfide acts as a good leaving group, facilitating the transfer of the difluoroethyl group.

Electrophilic_Difluoroethylation cluster_hypervalent Hypervalent Iodine Reagent cluster_sulfonium Sulfonium Salt Reagent_I R-I⁺-CH₂CF₂H Intermediate_I [R-I(Nu)-CH₂CF₂H] Reagent_I->Intermediate_I Nucleophilic Attack Nucleophile_I Nu-H Nucleophile_I->Intermediate_I Product_I Nu-CH₂CF₂H Intermediate_I->Product_I Ligand Coupling Biproduct_I R-I + H⁺ Intermediate_I->Biproduct_I Reagent_S Ar₂S⁺-CH₂CF₂H Product_S Nu-CH₂CF₂H Reagent_S->Product_S SN2 Displacement Biproduct_S Ar₂S Reagent_S->Biproduct_S Nucleophile_S Nu⁻ Nucleophile_S->Product_S Radical_Difluoroethylation DFES CF₂HCH₂SO₂Na (DFES-Na) Sulfonyl_Radical CF₂HCH₂SO₂• DFES->Sulfonyl_Radical Oxidation Oxidant Oxidant (e.g., TBHP) Oxidant->Sulfonyl_Radical DF_Radical •CH₂CF₂H Sulfonyl_Radical->DF_Radical −SO₂ SO2 SO₂ Sulfonyl_Radical->SO2 Intermediate [Substrate-CH₂CF₂H]• DF_Radical->Intermediate Radical Addition Substrate Substrate (e.g., Heteroarene) Substrate->Intermediate Product Substrate-CH₂CF₂H Intermediate->Product Oxidation & Deprotonation

Figure 2: Generation of the difluoroethyl radical from DFES-Na.

B. Comparative Performance and Substrate Scope
Reagent/MethodTypical SubstratesKey AdvantagesLimitations
DFES-Na Electron-deficient heterocycles, Michael acceptors, thiolsCommercially available, operationally simple, broad functional group tolerance. [3]Often requires a stoichiometric oxidant and additives. [3]
Electrochemical Olefinic amidesAvoids chemical oxidants, can be highly selective. [3]Requires specialized electrochemical equipment.
C. Experimental Protocol: Radical Difluoroethylation of a Heteroarene using DFES-Na

This protocol describes a general procedure for the difluoroethylation of an electron-deficient heterocycle.

Materials:

  • Heterocyclic substrate

  • Sodium 2,2-difluoroethanesulfinate (DFES-Na)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Zinc chloride (ZnCl₂)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Dichloromethane (DCM) and Water

Procedure:

  • To a stirred solution of the heterocycle (1.0 equiv) in a 2.5:1 mixture of DCM and water, add ZnCl₂ (1.5 equiv) and TsOH·H₂O (1.0 equiv).

  • Add DFES-Na (2.0-3.0 equiv) to the mixture.

  • Cool the reaction to 0 °C and add TBHP (5.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for up to 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The success of the reaction is confirmed by the incorporation of the difluoroethyl group into the heterocyclic core, which can be verified by ¹H and ¹⁹F NMR and mass spectrometry. The regioselectivity of the addition should also be determined.

III. Photocatalytic Difluoroethylation: A Mild and Versatile Approach

Visible-light photocatalysis has revolutionized organic synthesis, and difluoroethylation is no exception. This method offers a mild and often highly selective means of generating and utilizing the difluoroethyl radical.

A. Mechanism of Action: Photoinduced Radical Generation

In a typical photocatalytic cycle, a photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*). This excited state can then engage in a single-electron transfer (SET) process with a suitable difluoroethyl precursor, such as an S-(difluoromethyl)sulfonium salt, to generate the difluoroethyl radical.

Photocatalytic_Difluoroethylation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light Visible Light (hν) Light->PC Excitation DF_Radical •CH₂CF₂H PC_excited->DF_Radical SET PC_oxidized PC⁺ PC_excited->PC_oxidized Precursor Difluoroethyl Precursor (e.g., Sulfonium Salt) Precursor->DF_Radical Intermediate [Substrate-CH₂CF₂H]• DF_Radical->Intermediate Substrate Substrate Substrate->Intermediate Product Product Intermediate->Product PC_oxidized->PC Regeneration

Figure 3: A general photocatalytic cycle for difluoroethylation.

B. Comparative Performance and Substrate Scope
Reagent/MethodTypical SubstratesKey AdvantagesLimitations
Photocatalysis with Sulfonium Salts Quinoxalin-2-ones, styrenes, various heteroarenesExtremely mild conditions, high functional group tolerance, often high regioselectivity. [4][5]Requires a photocatalyst, can be sensitive to oxygen.
Photocatalysis with Oxime Esters gem-Difluorobuta-1,3-dienesBench-stable precursors, generates two distinct radical species. [4]Substrate scope may be more specific to the reaction type.
C. Experimental Protocol: Photocatalytic Difluoroethylation of Quinoxalin-2-one

This protocol provides a general procedure for the visible-light-mediated difluoroethylation of a quinoxalin-2-one derivative.

Materials:

  • Quinoxalin-2-one substrate

  • S-(difluoromethyl)sulfonium salt

  • Photocatalyst (e.g., fac-[Ir(ppy)₃])

  • Degassed solvent (e.g., acetonitrile)

Procedure:

  • In a reaction vessel, combine the quinoxalin-2-one substrate (1.0 equiv), the S-(difluoromethyl)sulfonium salt (1.5 equiv), and the photocatalyst (1-3 mol%).

  • Add degassed solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture and irradiate with a blue LED lamp at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The successful difluoromethylation can be confirmed by NMR spectroscopy and mass spectrometry. The high regioselectivity of the reaction should be verified by analysis of the product's NMR spectra.

IV. Head-to-Head Comparison and Reagent Selection Guide

Choosing the optimal difluoroethylation reagent depends heavily on the substrate and the desired transformation. The following table provides a comparative overview to guide your decision-making process.

FeatureElectrophilic ReagentsRadical Reagents (DFES-Na)Photocatalytic Reagents
Mechanism IonicRadicalRadical (photo-induced)
Typical Nucleophile/Substrate Heteroatoms, electron-rich arenesElectron-deficient heterocycles, alkenesBroad, including heterocycles and alkenes
Key Strengths Predictable reactivity with heteroatomsExcellent for C-H functionalizationVery mild conditions, high functional group tolerance
Common Limitations Limited for C-C bond formationRequires stoichiometric oxidantsCan be air-sensitive, requires light source
Best For... Late-stage functionalization of drugs with nucleophilic sites.Introducing difluoroethyl groups to electron-poor aromatic systems.Complex molecules with sensitive functional groups.

V. Conclusion and Future Outlook

The field of difluoroethylation has matured significantly, offering chemists a diverse toolbox of reagents and methods. Electrophilic reagents provide a reliable avenue for heteroatom functionalization, while radical methods, particularly those employing DFES-Na, have opened new doors for C-H activation. The ascent of photocatalysis has introduced an era of exceptionally mild and selective transformations.

Future developments will likely focus on the discovery of more atom-economical and environmentally benign reagents, as well as the development of catalytic and enantioselective difluoroethylation methods. As our mechanistic understanding deepens, we can expect the design of next-generation reagents with even greater efficiency and selectivity, further empowering the synthesis of novel difluoroethyl-containing molecules for a wide range of applications.

VI. References

  • Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes. Org. Lett.2026 , XX, XXXX-XXXX. [Link]

  • Synthesis of Difluoroalkylated Heteroarenes via Difluorocarbene. Org. Lett.2021 , 23, 7136-7140. [Link]

  • What is the difference between the reactivity of neucleophilic and electrophilic radical? ResearchGate. [Link]

  • Visible-Light Photocatalytic Difluoroalkylation-Induced 1,2-Heteroarene Migration of Allylic Alcohols in Batch and Flow. J. Org. Chem.2018 , 83, 9323-9333. [Link]

  • Standardization, validation, and comparative evaluation of a faster and high-performance test for quantification of yellow fever neutralizing antibodies. J. Immunol. Methods2023 , 522, 113568. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules2022 , 27, 8893. [Link]

  • Metal-Free Electrochemical Oxidative Difluoroethylation/Cyclization of Olefinic Amides To Construct Difluoroethylated Azaheterocycles. J. Org. Chem.2023 , 88, 2047-2056. [Link]

  • Preparation of Sulfonium Salts (Organic Chemistry). YouTube. [Link]

  • Comparisons between the experimental and DFT calculated DR/R difference... ResearchGate. [Link]

  • Difluorodiazoethane (CF2HCHN2): A New Reagent for the Introduction of the Difluoromethyl Group. Request PDF. [Link]

  • Unusual Regioselective C–H Difluoroalkylation of Heteroarenes under Photoredox Catalysis. Org. Lett.2024 , 26, 5006-5011. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev.2021 , 50, 7063-7101. [Link]

Sources

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